Cas no 2231676-56-3 (6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine)
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
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- Inchi: 1S/C9H9BrN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3
- InChI Key: WYZFFKZNMKAVLF-UHFFFAOYSA-N
- SMILES: C12C(C)=CN(C)C1=CC(Br)=CN=2
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-100MG |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 100MG |
¥ 1,155.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-250MG |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 250MG |
¥ 1,848.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-500MG |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 500MG |
¥ 3,075.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-1G |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 1g |
¥ 4,606.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-5G |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 5g |
¥ 13,820.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-10G |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 10g |
¥ 23,034.00 | 2023-03-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541112-1g |
6-Bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 98% | 1g |
¥6644 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00725674-1g |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 98% | 1g |
¥4606.0 | 2023-03-16 | |
| Ambeed | A216049-1g |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 98% | 1g |
$685.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95061-100mg |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
2231676-56-3 | 95% | 100mg |
¥1154.0 | 2024-04-22 |
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine Suppliers
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
Introduction to 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2231676-56-3)
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2231676-56-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the bromo substituent and the dimethyl groups on the pyrrolopyridine scaffold imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is characterized by a fused pyrrole and pyridine ring system with specific functional groups. The bromo substituent at the 6-position provides a handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. The dimethyl groups at positions 1 and 3 enhance the lipophilicity and stability of the molecule, which are crucial factors in drug design and development.
Recent studies have highlighted the potential of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine as a lead compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its activity as a potent inhibitor of specific enzymes involved in cancer progression. The compound has shown promising results in preclinical studies, exhibiting selective inhibition of key targets such as kinases and proteases. These findings suggest that 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine could serve as a valuable starting point for the development of novel anticancer agents.
In addition to its anticancer properties, 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has also been explored for its potential in neurodegenerative diseases. Studies have indicated that this compound can modulate certain neurotransmitter systems and receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to influence these pathways makes it an attractive candidate for further investigation in neuropharmacology.
The synthetic accessibility of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is another factor contributing to its significance in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One common approach involves the cyclization of appropriately substituted pyrrole and pyridine precursors under mild conditions. This synthetic flexibility allows researchers to tailor the molecule for specific applications by introducing additional functional groups or modifying existing ones.
In terms of safety and toxicity profiles, preliminary studies suggest that 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine exhibits favorable properties. However, further comprehensive toxicological evaluations are necessary to ensure its safety for use in clinical settings. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects.
The potential applications of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine extend beyond traditional pharmaceuticals. It has also been investigated for its use in agrochemicals and materials science. For example, derivatives of this compound have shown promise as effective herbicides due to their ability to disrupt plant metabolic pathways. In materials science, the unique electronic properties of pyrrolopyridines make them suitable for applications in organic electronics and photovoltaic devices.
In conclusion, 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2231676-56-3) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of complex diseases.
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